But-2-yne-1-sulfonyl chloride
Overview
Description
“But-2-yne-1-sulfonyl chloride” is a chemical compound with the molecular formula C4H5ClO2S . It is used in research and development under the supervision of a technically qualified individual .
Synthesis Analysis
Sulfonyl chlorides, such as “this compound”, can be used for the postsynthetic modification of frameworks . They can be used to introduce sulfonamide functionalities into MOF frameworks . The synthesis of sulfonyl chlorides has been explored in various studies, including the use of K-PHI semiconductor for chromoselective catalysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
New Synthesis Methods
Lezina et al. (2011) describe a method for synthesizing alkane- and arylsulfonyl chlorides by oxidizing thiols and disulfides with chlorine dioxide, providing a high yield and avoiding severe reaction conditions typically associated with sulfonyl chloride synthesis. This method underscores the chemical's role in streamlining the production of various sulfonylated products used in different industrial applications (Lezina, Rubtsova, & Kuchin, 2011).
Catalytic Processes
The work by Saidi et al. (2011) highlights the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides, illustrating the compound's utility in achieving regioselective sulfonation. This process facilitates the development of atypical regioselectivity in organic synthesis, especially for the creation of sulfonated aromatic compounds (Saidi, Marafie, Ledger, Liu, Mahon, Kociok‐Koehn, Whittlesey, & Frost, 2011).
Green Chemistry Applications
Xia et al. (2016) developed a green, one-pot strategy for synthesizing β-ketosulfones using sulfonyl chlorides as a sulfur source. This method emphasizes the importance of sulfonyl chlorides in facilitating environmentally friendly synthesis processes, aligning with the principles of green chemistry (Xia, Chen, Qu, Sun, Xia, Fu, Chen, Yang, & Zhao, 2016).
Polymer Science
Padaki et al. (2013) explored the synthesis and characterization of composite nanofiltration membranes using novel polymers synthesized from sulfonyl chloride derivatives. These membranes demonstrated significant potential in desalination processes, highlighting the role of sulfonyl chlorides in advancing membrane technology for water treatment (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Advanced Material Development
Qureshi et al. (2019) synthesized a fluorescent sensor for detecting toxic metals like antimony and thallium, utilizing dansyl sulfonyl chloride. This work exemplifies the application of sulfonyl chlorides in creating sensors for environmental monitoring and safety (Qureshi, Ehtisham-Ul-Haque, Abbas, Yameen, Azhar, Mahmoudi, Nazir, & Iqbal, 2019).
Safety and Hazards
“But-2-yne-1-sulfonyl chloride” is classified as a dangerous substance. It is flammable, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . Safety precautions include avoiding inhalation, wearing protective clothing, and handling the substance in a well-ventilated area .
Relevant Papers Relevant papers related to “this compound” can be found on various scientific databases . These papers can provide more detailed information about the compound’s synthesis, properties, and applications.
Mechanism of Action
Target of Action
But-2-yne-1-sulfonyl chloride is a chemical compound that primarily targets aromatic rings . It is involved in electrophilic aromatic substitution reactions , which are common types of reactions involving aromatic rings .
Mode of Action
The mode of action of this compound involves the attack of an electrophile at carbon to form a cationic intermediate . This type of reaction is represented by general equations, in which the attacking reagent is represented either formally as a cation or as a neutral but polarized molecule .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regeneration of the aromatic ring from a cationic intermediate . The electron pair of a C−H bond then becomes part of the aromatic π-electron system, forming a substitution product of benzene .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
The result of the action of this compound is the formation of a substitution product of benzene . This occurs when the aromatic ring is regenerated from a cationic intermediate by the loss of a proton from the sp3-hybridized carbon .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction is strongly influenced by the addition of tetraalkylammonium salts . Additionally, the compound’s action, efficacy, and stability could be affected by temperature, as it’s stored at -10 degrees Celsius .
Properties
IUPAC Name |
but-2-yne-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVGZDKBDNXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342209-39-5 | |
Record name | but-2-yne-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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